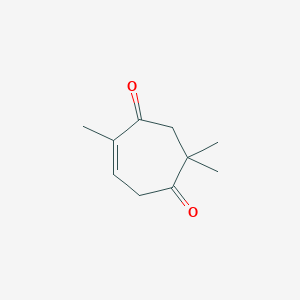
(4,6-Dimethylcyclohex-3-enyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethylcyclohex-3-enyl)methyl acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene, featuring two methyl groups at the 4 and 6 positions and an acetate ester at the 1 position. This compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylcyclohex-3-enyl)methyl acetate typically involves the esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethylcyclohex-3-enyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexenes with different functional groups.
Aplicaciones Científicas De Investigación
(4,6-Dimethylcyclohex-3-enyl)methyl acetate has various applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a fragrance component in medicinal products.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethylcyclohex-3-enyl)methyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its odor. The compound may also interact with enzymes and other molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4-Dimethylcyclohex-3-enyl)methyl acetate
- (4,6-Dimethylcyclohex-3-en-1-yl)acetate
- (4,6-Dimethylcyclohex-3-en-1-yl)methyl butyrate
Uniqueness
(4,6-Dimethylcyclohex-3-enyl)methyl acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its two methyl groups at the 4 and 6 positions and the acetate ester at the 1 position contribute to its unique fragrance profile, making it valuable in the fragrance industry.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(4,6-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
Clave InChI |
MEGYWGIVWOSBDW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CCC1COC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



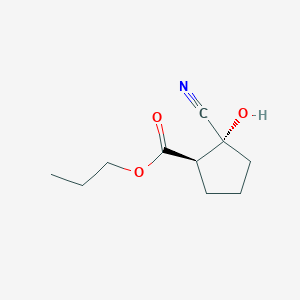
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

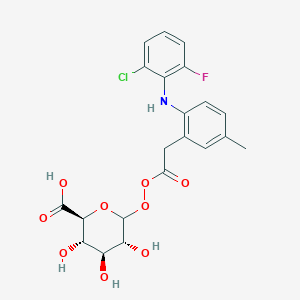

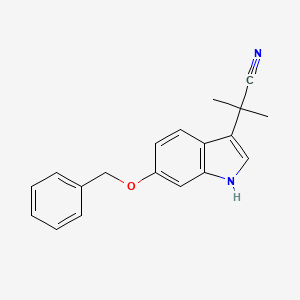
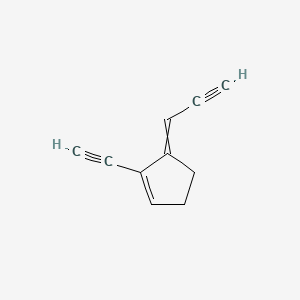

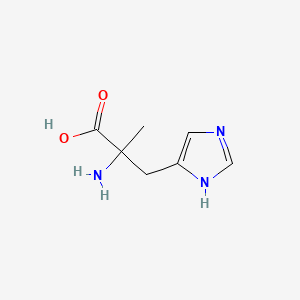
![Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester](/img/structure/B13809966.png)

